Intermediate Lipophilicity (XLogP3‑AA ≈ 1.2) Balances Solubility and Membrane Permeability Relative to Mono‑Substituted Analogs
The target compound exhibits a computed XLogP3‑AA of 1.2 [1], placing it between the more lipophilic 3,4‑dimethylbenzenesulfonamide (XLogP3 = 1.8) [2] and the more hydrophilic 4‑(methylamino)benzenesulfonamide (XLogP3 = 0.7) [3]. This intermediate value is consistent with the Lipinski rule‑of‑five window and may offer a superior balance between aqueous solubility and passive membrane permeability, a critical property for both biochemical assay compatibility and cellular activity.
| Evidence Dimension | Computed octanol‑water partition coefficient (XLogP3 / XLogP3‑AA) |
|---|---|
| Target Compound Data | 1.2 (XLogP3‑AA) |
| Comparator Or Baseline | 3,4‑Dimethylbenzenesulfonamide: 1.8 (XLogP3); 4‑(Methylamino)benzenesulfonamide: 0.7 (XLogP3) |
| Quantified Difference | ΔLogP = −0.6 vs. 3,4‑dimethyl analog; +0.5 vs. 4‑methylamino analog |
| Conditions | Values computed by XLogP3 3.0 (PubChem 2025‑2026 release); not experimentally determined |
Why This Matters
Lipophilicity is a primary driver of solubility, permeability, and promiscuity; selecting a compound with precisely tuned LogP can reduce attrition in lead optimization stages.
- [1] PubChem. Compound Summary for CID 63089509, 3,4‑Dimethyl‑5‑(methylamino)benzene‑1‑sulfonamide. U.S. National Library of Medicine, 2026. View Source
- [2] PubChem. Compound Summary for CID 233103, 3,4‑Dimethylbenzenesulfonamide. U.S. National Library of Medicine, 2026. View Source
- [3] PubChem. Compound Summary for CID 14612854, 4‑(Methylamino)benzene‑1‑sulfonamide. U.S. National Library of Medicine, 2026. View Source
